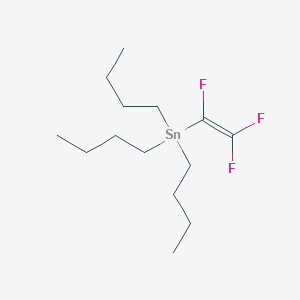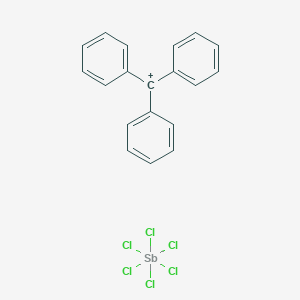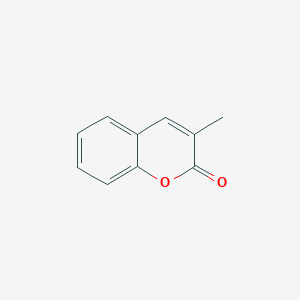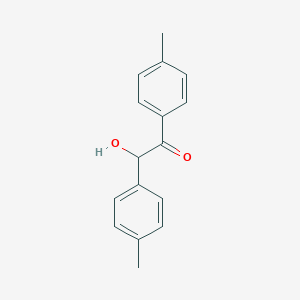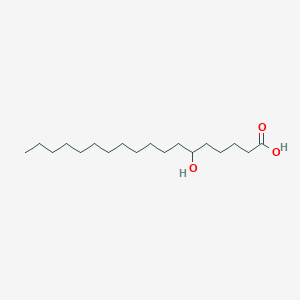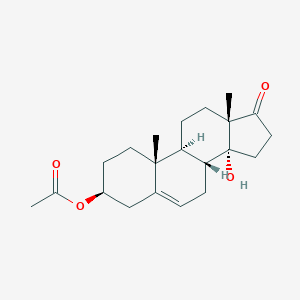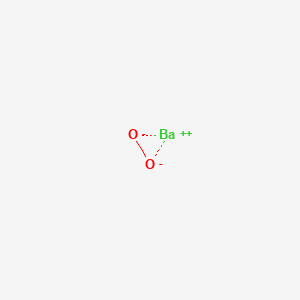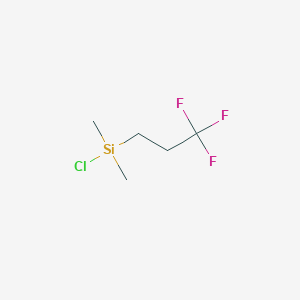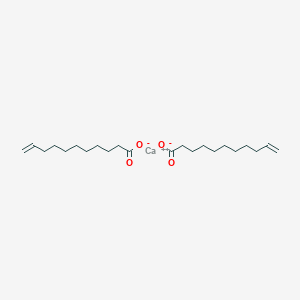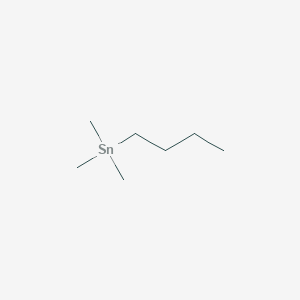
Stannane, butyltrimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, butyltrimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a colorless liquid that is highly reactive and can be synthesized using various methods.
Mécanisme D'action
Stannane, butyltrimethyl- acts as a reducing agent in organic reactions by donating electrons to the reactant. It has a high affinity for carbonyl groups, which makes it an effective reducing agent for the reduction of ketones and aldehydes. The reduction of carbonyl groups by stannane, butyltrimethyl- occurs through a hydride transfer mechanism, where the tin atom donates a hydride ion to the carbonyl group.
Effets Biochimiques Et Physiologiques
Stannane, butyltrimethyl- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be toxic and can cause skin irritation and respiratory problems if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
Stannane, butyltrimethyl- has several advantages for lab experiments, including its high reactivity and selectivity in organic reactions. It is also relatively easy to handle and store. However, it has some limitations, including its toxicity and potential hazards associated with its use.
Orientations Futures
There are several future directions for the study of stannane, butyltrimethyl-. One potential direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the study of its potential applications in the synthesis of new organic compounds, such as polymers and materials. Additionally, the study of its biochemical and physiological effects could provide valuable insights into its potential toxicity and hazards associated with its use.
In conclusion, stannane, butyltrimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly used as a reducing agent in organic reactions and has been studied for its potential applications in organic synthesis. While it has several advantages for lab experiments, it also has some limitations and potential hazards associated with its use. Further research is needed to fully understand its potential applications and hazards.
Méthodes De Synthèse
Stannane, butyltrimethyl- can be synthesized using various methods, including the reaction of butylmagnesium chloride and tin tetrachloride, the reaction of butyllithium and tin tetrachloride, and the reaction of butyl lithium and tin (II) chloride. The most common method used for synthesizing stannane, butyltrimethyl- is the reaction of butylmagnesium chloride and tin tetrachloride.
Applications De Recherche Scientifique
Stannane, butyltrimethyl- has been extensively studied for its potential applications in organic synthesis. It is commonly used as a reducing agent in organic reactions, such as the reduction of ketones and aldehydes. It has also been used in the synthesis of various organic compounds, such as amino acids, peptides, and pharmaceuticals.
Propriétés
Numéro CAS |
1527-99-7 |
|---|---|
Nom du produit |
Stannane, butyltrimethyl- |
Formule moléculaire |
C7H18Sn |
Poids moléculaire |
220.93 g/mol |
Nom IUPAC |
butyl(trimethyl)stannane |
InChI |
InChI=1S/C4H9.3CH3.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H3; |
Clé InChI |
ISGCVUHZDITLMD-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](C)(C)C |
SMILES canonique |
CCCC[Sn](C)(C)C |
Autres numéros CAS |
1527-99-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



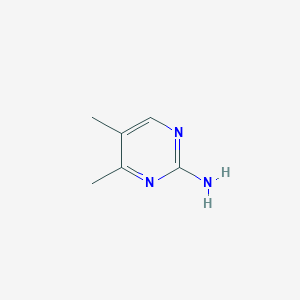
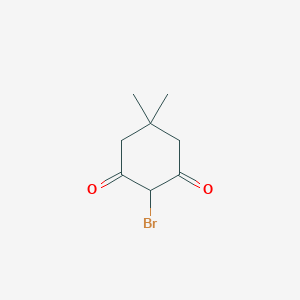
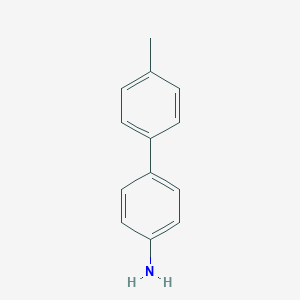
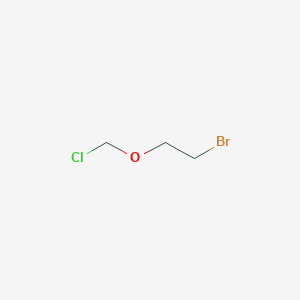
![Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-](/img/structure/B74526.png)
